molecular formula C16H21N9 B15119741 N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B15119741
M. Wt: 339.40 g/mol
InChI Key: CQFPTBWIJMNZCM-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a purine and pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperazine ring: This step involves the reaction of the purine derivative with piperazine, often in the presence of a catalyst.

    Introduction of the pyrimidine ring: The final step involves the coupling of the intermediate with a pyrimidine derivative, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
  • N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

Uniqueness

N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N-ethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H21N9/c1-3-17-16-18-5-4-12(22-16)24-6-8-25(9-7-24)15-13-14(19-10-20-15)23(2)11-21-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,22)

InChI Key

CQFPTBWIJMNZCM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C

Origin of Product

United States

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